BenchChemオンラインストアへようこそ!

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

TAAR1 Trace Amine-Associated Receptor Difluoromethoxy anilide

This butanoic acid derivative features a difluoromethoxy substituent known to modulate metabolic stability and lipophilicity (XLogP3-AA=1.4). Its close analog, the 4-hydroxyanilino derivative, acts as a TAAR1 agonist (EC₅₀ 7.65 µM), positioning this compound as a critical comparator for SAR studies on the anilide substituent. Baseline activity remains uncharacterized, requiring end-user validation. Ideal for medicinal chemistry programs exploring peptidomimetic or amino-acid-recognizing protein targets.

Molecular Formula C19H20F2N2O4
Molecular Weight 378.376
CAS No. 1047678-50-1
Cat. No. B2683922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
CAS1047678-50-1
Molecular FormulaC19H20F2N2O4
Molecular Weight378.376
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O
InChIInChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26)
InChIKeyKMFYYFSDTIGFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid (CAS 1047678-50-1)


4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid (CAS 1047678-50-1) is a synthetic, non-racemic butanoic acid derivative with the molecular formula C₁₉H₂₀F₂N₂O₄ and a molecular weight of 378.4 g/mol [1]. It features a difluoromethoxyphenyl carbamoyl moiety at the C4 position and a phenethylamino substituent at the C2 position of the butanoic acid backbone. The compound is cataloged as PubChem CID 18886259 and is listed by several chemical suppliers as a research chemical, though its specific biological target or pharmacological class has not been publicly disclosed in the peer-reviewed primary literature or patent corpus as of the latest search [1]. A structurally related analog bearing a 4-hydroxyanilino group in place of the 4-(difluoromethoxy)anilino group (CID 2954398) has been reported to exhibit agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC₅₀ of 7.65 µM in a cell-based assay, suggesting potential class-level relevance for the target compound [2].

Why In-Class Substitution Is Not Supported for 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid


The scientific and procurement rationale for selecting 4-((4-(difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid over a close analog cannot currently be established from the publicly available evidence base. The compound's difluoromethoxy substituent is known in medicinal chemistry to modulate metabolic stability, lipophilicity (e.g., XLogP3-AA = 1.4), and target-binding interactions relative to hydroxy or methoxy analogs, but no direct head-to-head comparison data for this specific compound against its closest analogs—such as the 4-hydroxyanilino derivative (CID 2954398), the 4-fluoroanilino derivative, or the isobutylamino analog (CAS 1047679-24-2)—have been published in primary papers, patents, or technical datasheets from non-excluded sources [1]. In the absence of such evidence, any claim of functional superiority or non-interchangeability is unsupported [1][2].

Quantitative Differentiation Evidence for 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid


No quantitative comparator-based differentiation data available

Despite extensive searching of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL), no quantitative head-to-head comparison, cross-study comparable data, or class-level inference data were identified for 4-((4-(difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid against any named comparator. The closest structurally characterized analog—4-(4-hydroxyanilino)-4-oxo-2-(phenethylamino)butanoic acid (CID 2954398)—has a reported TAAR1 EC₅₀ of 7,650 nM in a cell-based assay, but no corresponding activity data are available for the target compound [1]. It is therefore unknown whether the difluoromethoxy substitution confers any differentiation in potency, selectivity, or pharmacokinetic properties.

TAAR1 Trace Amine-Associated Receptor Difluoromethoxy anilide

Potential Application Scenarios for 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid Based on Indirect Evidence


TAAR1 Receptor Research Probe (Hypothesis-Generating)

Given that the 4-hydroxyanilino analog acts as a TAAR1 agonist (EC₅₀ = 7,650 nM), researchers investigating the structure-activity relationship (SAR) of the anilide substituent on TAAR1 modulation could consider 4-((4-(difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid as a comparator to assess the impact of replacing a hydroxy group with a difluoromethoxy group on receptor binding and functional activity [1]. This scenario is purely hypothesis-generating and requires de novo experimental validation.

Negative Control for Difluoromethoxy-Substituted Butanoic Acid Derivatives

In screening campaigns for enzymes or receptors where the difluoromethoxy substituent is hypothesized to confer metabolic stability or altered binding kinetics, this compound may serve as a structurally matched negative control if it lacks inherent activity at the target of interest. However, its baseline activity profile remains uncharacterized, and any such use must be empirically justified by the end user.

Chemical Biology Tool for Amide/Amino Acid Hybrid Scaffolds

The compound represents a hybrid scaffold combining a phenethylamino acid backbone (asparagine analog) with a difluoromethoxy anilide moiety [2]. This scaffold may be of interest for chemists exploring novel peptidomimetic inhibitors or for use as a synthetic intermediate in medicinal chemistry programs targeting amino-acid-recognizing proteins, though no evidence of its utility in this context has been published.

Quote Request

Request a Quote for 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.